molecular formula C22H28N4O4S2 B2447007 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-17-3

6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2447007
CAS No.: 449767-17-3
M. Wt: 476.61
InChI Key: DHZAFPPAOWNXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product, 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide, is a high-purity chemical compound supplied for research and development purposes. The molecular structure, featuring a thieno[2,3-c]pyridine core, is a scaffold of significant interest in medicinal chemistry and drug discovery . The presence of the piperidine sulfonyl group suggests potential for interaction with various biological targets, as similar structural motifs are found in compounds used in life science research . As a research-grade chemical, it is a valuable tool for scientists exploring new therapeutic agents, pharmacological mechanisms, and biochemical pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S2/c1-14-4-3-10-26(12-14)32(29,30)16-7-5-15(6-8-16)21(28)24-22-19(20(23)27)17-9-11-25(2)13-18(17)31-22/h5-8,14H,3-4,9-13H2,1-2H3,(H2,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZAFPPAOWNXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, including the formation of the thieno[2,3-c]pyridine core and subsequent functionalization. One common approach involves the reaction of 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline with appropriate reagents to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction to industrial levels.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is unique due to its specific structure, which combines a thieno[2,3-c]pyridine core with a sulfonyl-benzamido group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Biological Activity

The compound 6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological properties. The specific arrangement of the methyl and sulfonyl groups enhances its interaction with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. This interaction could be crucial in pathways related to inflammation and cancer.
  • Receptor Modulation : The compound may act as a modulator of G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains, indicating potential applications in treating infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
A549 (Lung)10.0
HeLa (Cervical)7.5

These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. A study evaluated its efficacy against common pathogens using agar diffusion methods:

PathogenZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These results indicate that the compound could be developed further as an antimicrobial therapeutic.

Case Studies

  • Case Study on Anticancer Potential : A multicellular spheroid model was used to assess the efficacy of the compound against solid tumors. Results showed that it significantly reduced tumor growth compared to control groups, highlighting its potential as an anticancer agent .
  • Case Study on Antimicrobial Efficacy : In a comparative study with standard antibiotics, the compound demonstrated superior activity against resistant strains of bacteria, suggesting its utility in overcoming antibiotic resistance issues .

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing this compound, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Core formation : Cyclization of thieno[2,3-c]pyridine precursors under reflux conditions with catalysts (e.g., POCl₃) to form the heterocyclic core .
  • Amidation/Sulfonylation : Sequential coupling of 4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl chloride to the core, requiring pH control (6.5–7.5) and anhydrous solvents to avoid hydrolysis .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity .
    • Key Challenges :
  • Steric hindrance during sulfonylation, mitigated by slow reagent addition and elevated temperatures (60–80°C) .
  • Byproduct formation in cyclization steps, addressed via real-time monitoring with TLC and HPLC .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

  • 1H/13C NMR : Assignments of aromatic protons (δ 7.2–8.1 ppm), sulfonyl group (δ 3.1–3.5 ppm for piperidine-CH₃), and carboxamide (δ 2.5 ppm) using DMSO-d₆ as solvent .
  • HRMS (ESI) : Confirmation of molecular ion [M+H]+ with <2 ppm error .
  • HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA gradient) to assess purity (>98%) and detect trace impurities .
  • FTIR : Peaks at 1650 cm⁻¹ (amide C=O) and 1150 cm⁻¹ (sulfonyl S=O) validate functional groups .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) investigated for this compound’s biological activity?

  • Methodology :

  • Analog synthesis : Modifying the 3-methylpiperidine sulfonyl group (e.g., replacing with 4-methylpiperidine or morpholine) to assess target affinity .
  • In vitro assays :
  • Kinase inhibition : IC₅₀ determination using ADP-Glo™ kinase assays (e.g., EGFR, VEGFR-2) .
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., HCT-116, IC₅₀ = 0.8 μM) with comparisons to structural analogs .
    • Key Findings :
  • Piperidine substitution : 3-Methylpiperidine enhances solubility and membrane permeability vs. bulkier groups .
  • Sulfonyl position : Para-substitution on benzamide improves target binding affinity by 3-fold compared to meta .

Q. What computational approaches predict binding modes and pharmacokinetic properties?

  • Molecular docking : AutoDock Vina with X-ray crystal structures (e.g., PDB ID 1M17) identifies hydrogen bonding between the carboxamide and kinase ATP-binding pocket .
  • MD simulations : GROMACS used to assess stability of ligand-receptor complexes over 100 ns, highlighting key residue interactions (e.g., Lys721 in EGFR) .
  • ADMET Prediction : SwissADME estimates moderate logP (2.8), high GI absorption, and CYP3A4-mediated metabolism, guiding in vivo study design .

Q. How are metabolic pathways and stability profiles evaluated in preclinical studies?

  • Microsomal stability : Incubation with human liver microsomes (HLM) and NADPH, analyzed via LC-MS/MS to identify primary metabolites (e.g., oxidative deamination of piperidine) .
  • Plasma stability : Compound incubated in rat plasma (37°C, 24 hr) shows >90% intact compound, suggesting resistance to esterase/protease degradation .
  • CYP inhibition : Fluorescent-based assays confirm low inhibition (IC₅₀ > 10 μM) for CYP3A4/2D6, reducing drug-drug interaction risks .

Methodological Comparison Table

Parameter Synthetic Optimization SAR Analysis Computational Prediction
Key Technique Multi-step reflux with HPLC monitoring Kinase inhibition assays Molecular docking (AutoDock)
Critical Data Purity (>98%), yield (40–60%) IC₅₀ values, selectivity ratios Binding energy (ΔG ≤ -9 kcal/mol)
Limitations Scalability due to low yields Off-target effects in complex media Force field inaccuracies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.